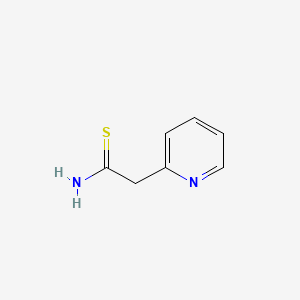

2-(Pyridin-2-yl)ethanethioamide

Description

2-(Pyridin-2-yl)ethanethioamide (CAS: 26414-86-8) is a sulfur-containing heterocyclic compound with the molecular formula C₇H₈N₂S and a molecular weight of 152.22 g/mol. Its structure features a pyridine ring linked to a thioamide group via an ethylene bridge. Key identifiers include the SMILES string NC(CC1=CC=CC=N1)=S and InChIKey GRQAYQPAICYODT-UHFFFAOYSA-N . The thioamide moiety confers unique reactivity, enabling metal coordination and hydrogen bonding, which are critical in pharmaceutical and materials science applications.

Properties

IUPAC Name |

2-pyridin-2-ylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQAYQPAICYODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181010 | |

| Record name | 2-Pyridineacetamide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26414-86-8 | |

| Record name | 2-Pyridineethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26414-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridineacetamide, thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026414868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridineacetamide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-2-yl)ethanethioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)ethanethioamide typically involves the reaction of 2-bromoethylamine hydrobromide with potassium thiocyanate in the presence of a base, followed by cyclization with pyridine-2-carbaldehyde. The reaction conditions generally include:

Solvent: Ethanol or methanol

Temperature: Reflux conditions (approximately 78-80°C)

Catalyst/Base: Potassium carbonate or sodium hydroxide

The reaction proceeds through the formation of an intermediate isothiocyanate, which then undergoes nucleophilic attack by the pyridine ring to form the final thioamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Batch or continuous flow reactors: To ensure efficient mixing and heat transfer

Purification steps: Such as recrystallization or chromatography to obtain high-purity product

Quality control: Analytical techniques like HPLC or NMR to confirm the structure and purity of the compound

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)ethanethioamide can undergo various chemical reactions, including:

Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products

Oxidation: Sulfoxides or sulfones

Reduction: Amines

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

2-(Pyridin-2-yl)ethanethioamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents.

Industry: Utilized in the synthesis of materials with specific properties, such as coordination polymers or metal-organic frameworks.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)ethanethioamide depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting enzymes: Such as prolyl-4-hydroxylase, which is involved in collagen synthesis.

Interacting with molecular targets: Such as DNA or proteins, leading to changes in cellular processes.

Modulating signaling pathways: Involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

This section compares 2-(pyridin-2-yl)ethanethioamide with five structurally related compounds, emphasizing molecular properties, synthesis, and functional distinctions.

Structural and Functional Group Analysis

Key Observations:

- Structural Complexity : The parent compound (152.22 g/mol) is simpler than derivatives like the trifluoromethyl-substituted analogue (297.69 g/mol), which impacts solubility and bioavailability .

- Functional Groups : Thioamide-containing compounds (e.g., ) exhibit distinct metal-binding properties compared to urea () or ester derivatives ().

- Synthesis : Most analogues require multi-step reactions, while the urea derivative () is synthesized in high yield (98%) via carboxamide coupling.

Pharmacological and Physicochemical Properties

- Thioamide Derivatives : The thioamide group in this compound may enhance biological activity through hydrogen bonding and chelation, similar to compounds in , which utilize thiazolo-pyridine motifs for improved dissolution .

- Halogenated Analogues : The dichloroimidazo and trifluoromethyl derivatives () likely show enhanced lipophilicity and target affinity due to electron-withdrawing groups.

- Urea vs.

Notes

Handling Precautions : Thioamides require inert storage (e.g., N₂ atmosphere) to prevent oxidation. Halogenated derivatives () may pose toxicity risks.

Regulatory Status : this compound (CAS: 26414-86-8) is commercially available but subject to regional chemical safety regulations .

Research Gaps: Limited data exist on the pharmacokinetics of thioamide-pyridine hybrids; further studies on bioavailability and toxicity are warranted.

Biological Activity

2-(Pyridin-2-yl)ethanethioamide is an organic compound with the molecular formula C7H8N2S. It features a pyridine ring attached to an ethanethioamide group, which contributes to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Thioamide Group : Characterized by the presence of a sulfur atom double-bonded to a carbon atom and single-bonded to a nitrogen atom.

Interaction with Biomolecules

This compound has been identified to interact with various enzymes and proteins, particularly collagen prolyl 4-hydroxylases, which are crucial for collagen synthesis. This interaction suggests potential roles in modulating collagen-related processes in the body.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling : Alters signaling pathways that may affect cellular responses.

- Gene Expression : Can modulate gene expression patterns through its interaction with transcription factors.

- Metabolism : Impacts metabolic pathways by interacting with key enzymes and cofactors.

The biological activity of this compound is primarily attributed to its ability to bind to specific biomolecules, leading to the inhibition of certain enzymes. For instance, it has been shown to inhibit collagen synthesis at lower doses, which may have therapeutic implications in conditions characterized by excessive collagen deposition.

Antimicrobial Properties

Studies have investigated the antimicrobial activity of this compound against various pathogens. Preliminary findings suggest that it exhibits moderate activity against certain bacterial strains, indicating its potential use as an antimicrobial agent .

Case Studies

- In Vitro Studies : In laboratory settings, this compound demonstrated an EC50 value of approximately 10 µM against specific bacterial strains, suggesting it could be developed into a therapeutic agent for infections caused by resistant bacteria.

- Animal Models : In animal studies, varying doses were administered to assess the compound's efficacy in inhibiting collagen synthesis. Results indicated that lower doses effectively reduced collagen levels without significant toxicity.

Comparison with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(Pyridin-2-yl)ethanamine | Amine | Lower reactivity; less biological activity |

| 2-(Pyridin-2-yl)ethanol | Alcohol | Different chemical properties; less effective |

| 2-(Pyridin-2-yl)thioacetamide | Thioamide | Similar structure; varying biological effects |

Medicinal Chemistry

The compound is being explored for its potential as a pharmacophore in drug design. Its ability to inhibit specific enzymes makes it a candidate for developing anti-inflammatory and anticancer agents .

Agricultural Uses

Due to its antimicrobial properties, there is interest in utilizing this compound in agricultural settings as a biopesticide or fungicide. Further studies are needed to evaluate its effectiveness and safety in this context.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.